![molecular formula C14H11NO2S2 B2568644 1-[4-(phenylsulfonyl)-3-thienyl]-1H-pyrrole CAS No. 860789-59-9](/img/structure/B2568644.png)
1-[4-(phenylsulfonyl)-3-thienyl]-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to “1-[4-(phenylsulfonyl)-3-thienyl]-1H-pyrrole” has been reported in the literature. For instance, 1- (Phenylsulfonyl)pyrrole may be used in the synthesis of 1- (phenylsulfonyl)pyrrole-2-boronic acid, via lithiation of 1- (phenylsulfonyl)-pyrrole . It may also be used for the synthesis of 1-phenylsulfonyl-1H-pyrrole-3-sulfonyl chloride derivatives, which affords sulfonamide derivatives by reaction with nitrogen nucleophiles .Molecular Structure Analysis
The molecular formula of “this compound” is C14H11NO2S2 . Its average mass is 289.373 Da and its monoisotopic mass is 289.023132 Da .Aplicaciones Científicas De Investigación
Scientific Research Applications of 1-[4-(Phenylsulfonyl)-3-thienyl]-1H-pyrrole
Environmental Impact and Degradation Pathways this compound, due to its unique chemical structure, may have potential applications in environmental science, particularly related to the degradation pathways of polyfluoroalkyl chemicals. These chemicals, including perfluoroalkyl acids (PFAAs), are of significant environmental concern due to their persistence and toxicological profiles. Studies have explored microbial and environmental degradation mechanisms that could potentially apply to compounds like this compound, aiming to understand their fate and effects in the environment and to develop strategies for mitigating pollution (Liu & Avendaño, 2013).
Supramolecular Chemistry The compound's structural features suggest its relevance in the field of supramolecular chemistry, specifically in the design of supramolecular capsules. Calixpyrroles, which share structural similarities with this compound, have been utilized in constructing molecular capsules via self-assembly processes. These capsules can encapsulate various molecules, showing potential applications in drug delivery, molecular recognition, and sensor design (Ballester, 2011).
Pharmacological Applications Derivatives of pyrrole, a core component of this compound, have been extensively studied for their bioactivity, underscoring the potential pharmacological applications of this compound. Pyrrole-based compounds are recognized for their anticancer, antimicrobial, and antiviral properties, attributed to their ability to target specific biological mechanisms. These findings emphasize the importance of the pyrrole moiety in drug development and the potential of this compound derivatives in contributing to new therapeutic agents (Li Petri et al., 2020).
Environmental Persistence and Human Exposure Compounds like this compound may also be studied in the context of environmental persistence and human exposure to per- and polyfluoroalkyl substances (PFAS). Research into PFAS, substances with similar stability and environmental persistence characteristics, highlights the importance of understanding the distribution, bioaccumulation, and potential health impacts of persistent organic pollutants. This research direction could provide valuable insights into managing and mitigating risks associated with chemical exposure (Domingo & Nadal, 2019).
Propiedades
IUPAC Name |
1-[4-(benzenesulfonyl)thiophen-3-yl]pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2S2/c16-19(17,12-6-2-1-3-7-12)14-11-18-10-13(14)15-8-4-5-9-15/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJCVEIWVSOHQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CSC=C2N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


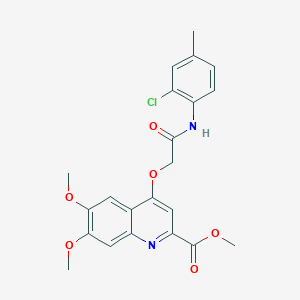
![Methyl 2-amino-6-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2568567.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propylbenzenesulfonamide](/img/structure/B2568569.png)
![2-[(2-Methylfuran-3-yl)methyl-(1,2-thiazol-5-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2568570.png)
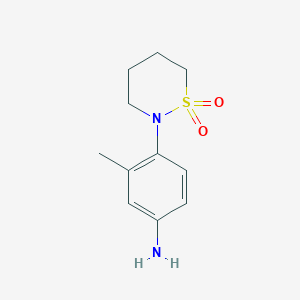

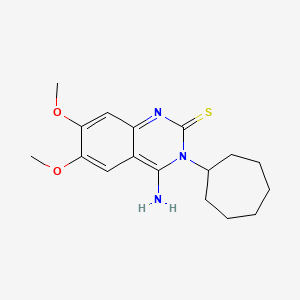
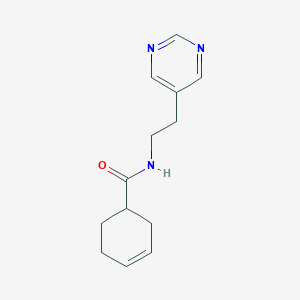
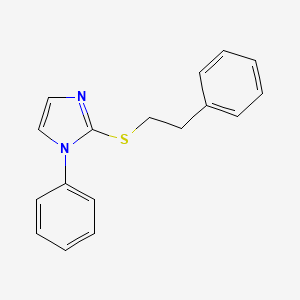
![4-Fluoro-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2568579.png)
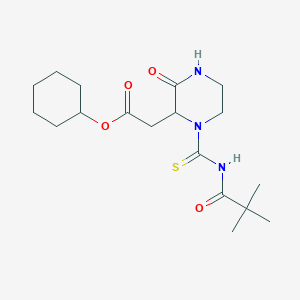
![N-(4-chlorophenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2568583.png)